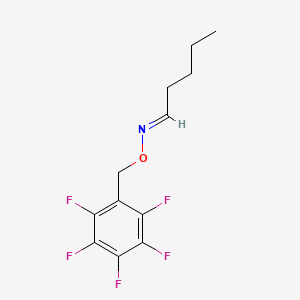

Valeraldehyde-O-pentafluorophenylmethyl-oxime

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Valeraldehyde-O-pentafluorophenylmethyl-oxime typically involves the reaction of valeraldehyde with pentafluorophenylmethylhydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the oxime derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo substitution reactions where the pentafluorophenyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Valeraldehyde-O-pentafluorophenylmethyl-oxime is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Medicine: Research applications include studying the compound’s potential therapeutic effects and its interactions with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . The pentafluorophenyl group enhances the compound’s stability and reactivity, making it useful in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Valeraldehyde-O-pentafluorophenylmethyl-oxime can be compared with similar compounds such as:

Propionaldehyde O-pentafluorophenylmethyl-oxime: Similar structure but with a shorter carbon chain.

Crotonaldehyde O-pentafluorophenylmethyl-oxime: Contains a double bond in the carbon chain.

Acrolein O-pentafluorophenylmethyl-oxime: Contains a shorter carbon chain with a double bond.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.

Biologische Aktivität

Valeraldehyde-O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula CHFNO. It is primarily studied for its biological activities, including potential applications in medicinal chemistry and environmental science. This article will explore the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits several biological activities that may be attributed to its structural features. The presence of the oxime functional group is known to enhance the reactivity of aldehydes, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. The oxime group can interact with microbial enzymes, disrupting their function and leading to cell death.

- Antioxidant Properties : The pentafluorophenyl group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways.

Pharmacological Properties

The pharmacological profile of this compound has been investigated in various studies:

- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting a potential role as an anticancer agent. For instance, a study reported a significant reduction in cell viability in human cancer cell lines treated with the compound at specific concentrations .

- Toxicity Assessment : Toxicity evaluations using zebrafish models indicated low systemic toxicity at therapeutic concentrations, supporting its potential use in drug formulations .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on various derivatives of aldehydes, including this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the induction of apoptosis via the caspase pathway. The study utilized human colorectal cancer cell lines (HT29) and reported a dose-dependent decrease in cell viability when treated with increasing concentrations of the compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this oxime derivative against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Research Findings

Recent research highlights the versatility of this compound in various applications:

- Environmental Impact : Studies have explored its potential as a volatile organic compound (VOC) in atmospheric chemistry, emphasizing its role in marine environments and its interactions with other atmospheric constituents .

- Analytical Applications : This compound has been utilized in gas chromatography-mass spectrometry (GC-MS) for detecting aldehydes and ketones in environmental samples, showcasing its utility beyond biological applications .

Eigenschaften

IUPAC Name |

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVUQQBKUBLHIZ-BLLMUTORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-56-0 | |

| Record name | 932710-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.